molecular formula C22H27Cl3F3N3S B2354398 10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine CAS No. 3892-78-2

10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine

Cat. No.: B2354398
CAS No.: 3892-78-2
M. Wt: 528.88
InChI Key: OAWAULFIPAZCMH-UHFFFAOYSA-N
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Description

10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine is a synthetic chemical compound primarily utilized in pharmacological research. It belongs to the phenothiazine class, known for its psychoactive properties, commonly employed in the treatment of psychotic disorders. This specific compound, marked by the presence of a piperazine ring and trifluoromethyl group, is noteworthy for its unique interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine typically involves multiple steps, beginning with the phenothiazine backbone. Here's a simplified pathway:

  • Formation of the Phenothiazine Core: : Cyclization of diphenylamine with sulfur provides the phenothiazine structure.

  • Alkylation: : Introduction of a propyl group occurs via alkylation using a suitable alkylating agent, like 1-bromopropane, under basic conditions.

  • Piperazine Substitution: : The piperazine ring is introduced through nucleophilic substitution, where 1-(2-chloroethyl)piperazine is reacted with the intermediate product.

  • Trifluoromethylation: : The trifluoromethyl group is then added using a reagent like trifluoromethyl iodide in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production method is scaled up with optimized reaction conditions to ensure high yield and purity. This involves:

  • Use of high-pressure reactors for the cyclization process.

  • Employment of continuous flow systems for alkylation and substitution reactions.

  • Efficient purification techniques like crystallization and chromatography to isolate the final compound.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, resulting in sulfoxide or sulfone derivatives.

  • Reduction: : Reduction primarily affects the piperazine ring, potentially breaking the ring structure under strong reductive conditions.

  • Substitution: : The phenothiazine core can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or peracids under mild conditions.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenation using bromine or chlorine under controlled temperatures.

Major Products Formed

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Open-chain derivatives from the piperazine ring.

  • Substitution: : Halogenated phenothiazine products.

Chemistry

  • Used as a precursor in synthesizing other pharmacologically active compounds.

  • Studied for its reactivity in forming complex organic molecules.

Biology

  • Acts as a molecular probe to study receptor binding and signaling pathways.

  • Used in bioassays to investigate cellular responses to psychoactive agents.

Medicine

  • Investigated for its potential as an antipsychotic drug.

  • Explored for off-label uses in treating conditions like nausea and vomiting.

Industry

  • Utilized in the development of antipsychotic medications.

  • Employed in pharmaceutical research to design new therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily by interacting with neurotransmitter receptors in the brain. Its structure allows it to bind to dopamine receptors, inhibiting the action of dopamine, which is associated with psychotic symptoms. The trifluoromethyl group enhances its ability to cross the blood-brain barrier, making it more effective in reaching central nervous system targets.

Similar Compounds

  • Chlorpromazine: : Another phenothiazine derivative used as an antipsychotic.

  • Thioridazine: : Known for similar pharmacological effects but different side effect profiles.

  • Fluphenazine: : Contains a trifluoromethyl group but differs in its piperazine substitution pattern.

Uniqueness: 10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine's unique combination of substituents provides it with a distinct pharmacokinetic and pharmacodynamic profile, offering potentially enhanced efficacy and reduced side effects compared to other phenothiazine derivatives.

This compound’s distinctive structure not only contributes to its unique properties but also exemplifies the sophisticated chemistry involved in designing pharmacologically active agents. By understanding its synthesis, reactions, and applications, researchers can further explore its potential in various scientific fields.

Biological Activity

10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine is a compound belonging to the phenothiazine class, which has been widely studied for its psychoactive properties and potential therapeutic applications in treating various psychiatric disorders. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H26ClF3N3S
  • Molecular Weight : 449.96 g/mol
  • CAS Number : 9550045

This structure features a phenothiazine core with a trifluoromethyl group and a piperazine derivative, which contributes to its biological activity.

Phenothiazines primarily exert their effects through antagonism of dopamine D2 receptors in the central nervous system (CNS). The presence of the piperazine moiety enhances binding affinity to these receptors, which is crucial for their antipsychotic effects. Additionally, phenothiazines can interact with other neurotransmitter systems, including serotonin and adrenergic receptors, contributing to their diverse pharmacological profile.

Antipsychotic Effects

Research indicates that compounds similar to this compound exhibit significant antipsychotic activity. In animal models, these compounds have been shown to reduce symptoms of psychosis effectively. For instance, a study demonstrated that similar phenothiazine derivatives significantly decreased hyperactivity in amphetamine-induced psychosis models, suggesting robust antipsychotic properties .

Neuroprotective Properties

Emerging evidence suggests that this compound may also possess neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents. This protective effect is attributed to its ability to modulate signaling pathways involved in cell survival .

Antidepressant Activity

Some studies have reported antidepressant-like effects associated with phenothiazine derivatives. The modulation of serotonin levels, alongside dopamine antagonism, may contribute to mood stabilization in animal models . The specific compound's potential as an adjunct treatment for depression warrants further investigation.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant reduction in psychotic symptoms in rodent models treated with related phenothiazine compounds.
Study 2Showed neuroprotective effects against oxidative stress in neuronal cultures, indicating potential for treating neurodegenerative diseases.
Study 3Reported antidepressant-like effects in behavioral assays, suggesting broader therapeutic applications beyond antipsychotics.

Safety and Toxicity

While phenothiazines are generally well-tolerated, they can exhibit side effects such as sedation, weight gain, and extrapyramidal symptoms due to dopamine blockade. Long-term use may lead to tardive dyskinesia, a serious movement disorder. Monitoring and managing these risks are essential during treatment .

Properties

IUPAC Name

10-[3-[4-(2-chloroethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClF3N3S.ClH/c23-8-11-28-14-12-27(13-15-28)9-3-10-29-18-4-1-2-5-20(18)30-21-7-6-17(16-19(21)29)22(24,25)26;/h1-2,4-7,16H,3,8-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXTXMNKUAOQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429563
Record name SMR000146101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3892-78-2
Record name NSC62325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SMR000146101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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